molecular formula C11H10N2O2S B582017 Methyl 4-(3-aminophenyl)thiazole-2-carboxylate CAS No. 885279-72-1

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Cat. No.: B582017
CAS No.: 885279-72-1
M. Wt: 234.273
InChI Key: OAUXBAJKZQHHOH-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a 3-aminophenyl group and at the 2-position with a methyl ester. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The meta-aminophenyl substituent in this compound is critical for modulating electronic properties and intermolecular interactions, such as hydrogen bonding, which can enhance binding to biological targets.

Properties

IUPAC Name

methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-13-9(6-16-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAJKZQHHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693097
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-72-1
Record name Methyl 4-(3-aminophenyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Selectivity

Thiazole formation competes with thiadiazole byproducts during cyclization. Density functional theory (DFT) calculations reveal that electron-donating groups on the phenyl ring lower the activation energy for thiazole formation by 12.3 kcal/mol compared to thiadiazole pathways.

Ester Hydrolysis Prevention

The methyl ester group is prone to hydrolysis under basic conditions. Studies show that maintaining pH < 9 during workup and using anhydrous Na₂SO₄ for drying reduces hydrolysis to <2%.

Purification Challenges

Column chromatography with silica gel (ethyl acetate:hexane, 1:4) effectively separates the target compound from unreacted 3-aminobenzaldehyde. However, recrystallization from methanol/water (3:1) provides higher recovery rates (78% vs. 65% for chromatography).

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Pilot-scale trials using microreactors demonstrate a 40% reduction in reaction time for the Hantzsch method. Residence times of 8 minutes at 120°C achieve 80% yield, minimizing thermal degradation.

Solvent Recycling

Nanofiltration membranes recover >90% of ethanol from the nanocatalyst method, reducing production costs by $12.50/kg.

Quality Control Protocols

  • HPLC analysis : Zorbax SB-C18 column, CH₃CN/H₂O mobile phase, 254 nm detection.

  • Melting point : 175–177°C (uncorrected).

  • ¹H NMR verification : Characteristic singlet at δ 3.79 ppm (methyl ester) and aromatic protons at δ 6.70–7.41 ppm .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and aminophenyl derivatives. These products can further undergo additional reactions to yield more complex molecules.

Scientific Research Applications

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of methyl 4-(3-aminophenyl)thiazole-2-carboxylate can be contextualized by comparing it to structurally related thiazole carboxylates:

Compound Name Substituent at Thiazole-4 Position Key Differences Biological/Electronic Impact Reference
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate 3-Methoxyphenyl Methoxy (electron-donating) vs. amino Reduced hydrogen bonding capacity; altered lipophilicity
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Trifluoromethyl Strong electron-withdrawing group Increased electrophilicity; potential metabolic stability
Methyl 4-phenylthiazole-2-carboxylate Phenyl (no amino group) Lack of amino functionality Lower solubility; reduced bioactivity
  • Amino vs.

Physical and Electronic Properties

  • Melting Points and Solubility: The amino group in this compound likely increases melting points compared to non-polar substituents (e.g., trifluoromethyl), as hydrogen bonding enhances crystalline packing .

Biological Activity

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including applications in pharmaceuticals, biochemical research, and agricultural chemistry.

This compound, often referred to as a thiazole derivative, possesses a unique structure that contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities, making this compound a valuable scaffold in drug discovery.

Biological Activities

1. Anticancer Activity
Research indicates that this compound acts as an effective inhibitor of specific cancer cell growth. It has been utilized in the development of anti-cancer agents due to its ability to reverse drug resistance in cancer cells. For example, derivatives of this compound have shown promising results against multiple cancer cell lines, including leukemia and melanoma .

2. Enzyme Inhibition
The compound is also investigated for its role in enzyme inhibition, particularly concerning drug metabolism and transport mechanisms. Studies have demonstrated that it can modulate the activity of various enzymes involved in the metabolism of anticancer drugs, potentially enhancing their efficacy and reducing side effects .

3. Antimicrobial Properties
this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans and Aspergillus fumigatus .

4. Agricultural Applications
In agricultural chemistry, this compound has potential applications as a pesticide or herbicide. Its ability to inhibit specific biological pathways can be harnessed to develop safer and more effective agricultural products that minimize environmental impact .

Case Studies

  • Antitumor Activity Study
    A study evaluated the antitumor activity of various thiazole derivatives, including this compound, against different cancer cell lines. The results showed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Enzyme Interaction Analysis
    In another study focusing on enzyme interactions, this compound was found to inhibit specific ABC transporters associated with multidrug resistance in cancer therapy. This inhibition was linked to increased intracellular concentrations of chemotherapeutic agents such as paclitaxel .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits growth in various cancer cell lines; reverses drug resistance ,
Enzyme InhibitionModulates drug metabolism enzymes; enhances efficacy of anticancer drugs ,
AntimicrobialEffective against several bacterial strains and fungi ,
Agricultural ChemistryPotential use as a pesticide/herbicide; minimizes environmental impact

Q & A

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodology :
  • DoE Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) affecting purity and yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .
  • Quality Control : Establish strict specifications for intermediates (e.g., ≥95% purity via HPLC) before proceeding to subsequent steps .

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